

Spectroscopic and Synthetic Profile of Methyl 3-hydroxy-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-hydroxy-2-methylbenzoate**

Cat. No.: **B1314078**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-2-methylbenzoate is a key aromatic building block in organic synthesis, frequently employed as an intermediate in the development of complex pharmaceutical agents, including Epidermal Growth Factor Receptor (EGFR) inhibitors. A thorough understanding of its spectroscopic characteristics and synthetic pathways is crucial for its effective utilization in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols for its synthesis and characterization, and its role as a synthetic precursor.

Spectroscopic Data

The structural elucidation of **Methyl 3-hydroxy-2-methylbenzoate** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Methyl 3-hydroxy-2-methylbenzoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
9.71	s	1H	Ar-OH	DMSO-d ₆
7.20-7.17	m	1H	Ar-H	DMSO-d ₆
7.11-7.07	m	1H	Ar-H	DMSO-d ₆
7.01-6.97	m	1H	Ar-H	DMSO-d ₆
3.79	s	3H	-OCH ₃	DMSO-d ₆
2.28	s	3H	Ar-CH ₃	DMSO-d ₆
7.41	d	1H	Ar-H	CDCl ₃
7.13-7.09	m	1H	Ar-H	CDCl ₃
6.94	d	1H	Ar-H	CDCl ₃
3.89	s	3H	-OCH ₃	CDCl ₃
2.46	s	3H	Ar-CH ₃	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 3-hydroxy-2-methylbenzoate**

Chemical Shift (δ) ppm	Assignment	Solvent
167.8	C=O	CDCl ₃
151.8	Ar-C-OH	CDCl ₃
135.8	Ar-C	CDCl ₃
132.8	Ar-CH	CDCl ₃
130.3	Ar-CH	CDCl ₃
128.5	Ar-C	CDCl ₃
117.8	Ar-CH	CDCl ₃
52.0	-OCH ₃	CDCl ₃
21.0	Ar-CH ₃	CDCl ₃

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **Methyl 3-hydroxy-2-methylbenzoate**

Ionization Mode	[M+H] ⁺ (m/z)	[M-H] ⁻ (m/z)
ESI	167	165

Infrared (IR) Spectroscopy Data

While a full experimental spectrum is not readily available in the literature, the characteristic vibrational frequencies for the functional groups present in **Methyl 3-hydroxy-2-methylbenzoate** can be predicted based on established principles.

Table 4: Predicted Infrared (IR) Absorption Bands for **Methyl 3-hydroxy-2-methylbenzoate**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3300 (broad)	O-H	Phenolic hydroxyl stretch
~3000	C-H	Aromatic C-H stretch
~1720	C=O	Ester carbonyl stretch
~1600, ~1450	C=C	Aromatic ring stretches
~1250	C-O	Ester C-O stretch

Experimental Protocols

Synthesis of Methyl 3-hydroxy-2-methylbenzoate

A common and efficient method for the synthesis of **Methyl 3-hydroxy-2-methylbenzoate** is the Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid.[1]

Materials:

- 3-hydroxy-2-methylbenzoic acid
- Methanol (MeOH)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- 3-hydroxy-2-methylbenzoic acid (e.g., 3.80 g, 25.0 mmol) is dissolved in methanol (e.g., 50 mL).[1]
- A catalytic amount of concentrated sulfuric acid (a few drops) is added to the solution.[1]

- The reaction mixture is heated to reflux and stirred for an extended period (e.g., 48 hours) until the conversion of the starting material is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC).[\[1\]](#)
- After cooling to room temperature, the methanol is removed under reduced pressure.[\[1\]](#)
- The residue is partitioned between a saturated aqueous solution of NaHCO_3 and ethyl acetate to neutralize the acidic catalyst and extract the product.[\[1\]](#)
- The aqueous layer is extracted multiple times with ethyl acetate.[\[1\]](#)
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated in vacuo to yield the crude product.[\[1\]](#)
- If necessary, the product can be further purified by flash chromatography on silica gel.

Spectroscopic Characterization Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like **Methyl 3-hydroxy-2-methylbenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 5-25 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube. The solution must be free of any particulate matter.
- ^1H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a higher sample concentration are often required. A standard pulse program with a relaxation delay of 2 seconds is typically used.[\[2\]](#)

- Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

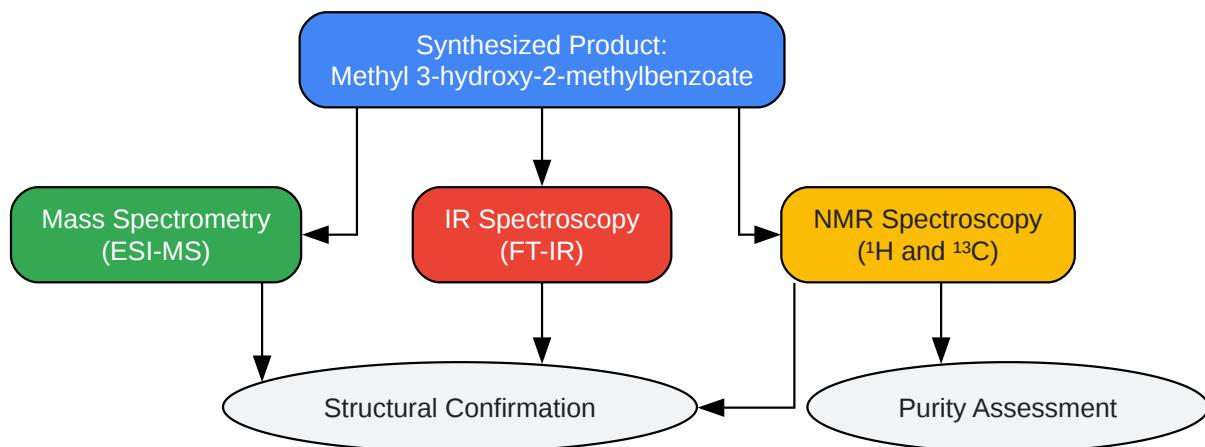
Electrospray Ionization Mass Spectrometry (ESI-MS):

- Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1-10 $\mu\text{g/mL}$. A small amount of formic acid may be added to facilitate protonation for positive ion mode.
- Instrumental Analysis: The sample solution is introduced into the ESI source of the mass spectrometer. The analysis can be performed in both positive and negative ion modes to detect $[\text{M}+\text{H}]^+$ and $[\text{M}-\text{H}]^-$ ions, respectively.
- Data Acquisition: The mass spectrum is recorded over a relevant mass-to-charge (m/z) range.

Infrared (IR) Spectroscopy:

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
- Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Visualization of Synthetic Utility


Methyl 3-hydroxy-2-methylbenzoate is a valuable intermediate in multi-step syntheses. The following diagram illustrates a generalized workflow for its synthesis and subsequent use in the preparation of more complex molecules, such as kinase inhibitors.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from 3-hydroxy-2-methylbenzoic acid to a complex molecule.

The following diagram illustrates the logical relationship in the characterization process of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Methyl 3-hydroxy-2-methylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314078#spectroscopic-data-for-methyl-3-hydroxy-2-methylbenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com